

"temperature effects on Disperse Red 167 dyeing efficiency"

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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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Technical Support Center: Disperse Red 167 Dyeing

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effects of temperature on the dyeing efficiency of **Disperse Red 167**. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this dye in their experiments.

Troubleshooting Guide

Q1: Why is the final shade of my polyester fabric uneven or streaky after dyeing with **Disperse Red 167**?

A1: Uneven dyeing, or "streaking," is a common issue often linked to improper temperature control.^[1] If the temperature of the dyebath rises too quickly, the dye may exhaust onto the fabric too rapidly, leading to poor leveling and an uneven appearance.^[2] Ensure a controlled heating ramp-up, typically 1–2°C per minute, to allow for even dye uptake.^[3] Other potential causes include poor dye dispersion, incorrect pH, or inadequate circulation of the dye liquor.^[1]^[4]

Q2: The color of my dyed fabric is much lighter than expected (poor dye uptake). What temperature-related factors could be responsible?

A2: Pale shades or poor dye uptake are frequently a result of the dyeing temperature being too low.[3] **Disperse Red 167**, like other disperse dyes, requires a significant amount of thermal energy to penetrate the highly crystalline and hydrophobic structure of polyester fibers.[3] For conventional high-temperature dyeing, the optimal temperature is typically between 125°C and 135°C.[3][5] Dyeing below this range, especially below the glass transition temperature of polyester (around 80°C), will result in very limited dye diffusion into the fiber.[6]

Q3: After dyeing, the fabric shows poor wash fastness. How is this related to the dyeing temperature?

A3: Poor wash fastness often indicates that the dye has not fully penetrated the fiber and is only loosely attached to the surface. This can happen if the dyeing temperature was too low or the holding time at the peak temperature was insufficient.[1] A proper high-temperature dyeing process (e.g., 130°C for 30-60 minutes) ensures the dye diffuses deep into the polyester matrix. Following the dyeing stage, a "reduction clearing" wash is crucial to remove any surface dye, which also contributes to improved fastness.

Q4: I'm seeing dye aggregation or spots on my fabric. Could temperature be the cause?

A4: Yes, temperature instability can lead to dye aggregation.[3] If the dyebath is heated or cooled too rapidly, the dye particles can precipitate out of the dispersion and form aggregates, which then deposit on the fabric surface as spots.[3] A controlled, gradual heating and cooling process is essential to maintain a stable dye dispersion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for **Disperse Red 167** on polyester fabric?

A1: For standard high-temperature (HT) exhaust dyeing of polyester, the ideal temperature is generally in the range of 125°C to 135°C.[3][5] This temperature is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to diffuse into the fiber structure.[3][4] The hot-melt dyeing method requires even higher temperatures, often exceeding 200°C.[7][8]

Q2: Is it possible to dye polyester with **Disperse Red 167** at temperatures below 100°C?

A2: Dyeing polyester below 100°C is challenging due to its fiber structure but can be achieved under specific conditions.[6] This typically requires the use of a chemical "carrier" to swell the

fibers or specialized micro-emulsion systems.[6][9] For example, one study achieved a dye exhaustion of 88% at 100°C in the presence of certain agro-sourced auxiliaries.[6][9] However, carrier dyeing can have environmental drawbacks and may affect the final properties of the fabric.[10]

Q3: How does increasing the temperature affect the dyeing rate?

A3: Increasing the temperature significantly increases the rate of dyeing.[11] As the temperature rises, the kinetic energy of the dye molecules increases, and the amorphous regions within the polyester fibers become more mobile.[11][12] This facilitates faster diffusion of the dye from the dyebath into the fiber, shortening the time required to reach equilibrium.[10] The process is endothermic, meaning dye adsorption increases with temperature.[10][12]

Q4: What is the recommended pH for a **Disperse Red 167** dyebath?

A4: The dyebath for **Disperse Red 167** should be acidic, with an optimal pH range of 4.0 to 5.5.[4][7][8] This pH is typically maintained using a weak acid like acetic acid.[4] Maintaining the correct pH is crucial for satisfactory dye exhaustion and color stability.[4]

Data Presentation

Table 1: Effect of Temperature on Dye Exhaustion (%) of **Disperse Red 167** on Polyester Fabric

Temperature (°C)	Dye Exhaustion (%)	Dyeing Time (min)	System/Auxiliary	Reference
75	~55	120	Aqueous (ZnO Nanoparticle pre-treatment)	[10]
85	~65	120	Aqueous (ZnO Nanoparticle pre-treatment)	[10]
95	~78	120	Aqueous (ZnO Nanoparticle pre-treatment)	[10]
100	88.21	120	Micro-emulsion with o-vanillin	[6]
105	~85	120	Aqueous (ZnO Nanoparticle pre-treatment)	[10]
110	>90	60	Easy-dyeable polyester (PCP)/spandex blend	[13]

Note: Dye exhaustion values are highly dependent on the specific experimental conditions, including fabric type, liquor ratio, pH, and the presence of auxiliaries. The data above is compiled from different studies for comparative purposes.

Experimental Protocols

Protocol: High-Temperature Exhaust Dyeing of Polyester with **Disperse Red 167**

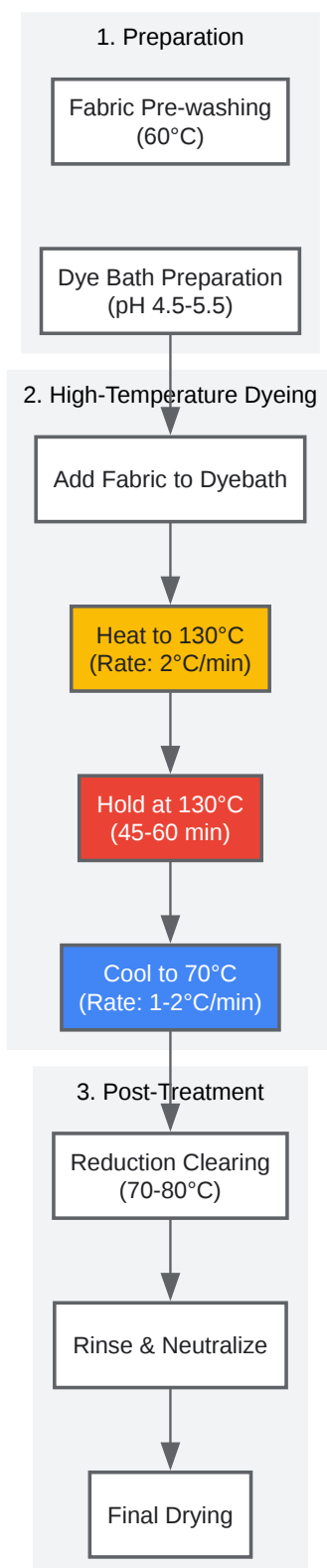
This protocol describes a standard laboratory procedure for dyeing a polyester fabric sample.

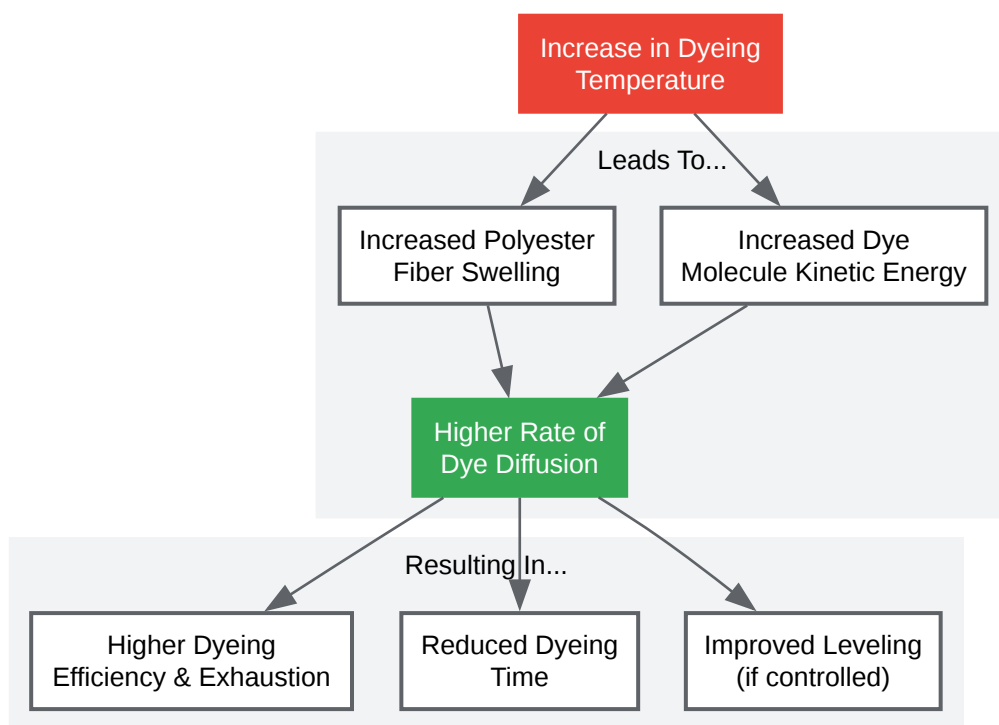
- Fabric Preparation:

- Cut a sample of 100% polyester fabric to a known weight (e.g., 5.0 grams).
- Pre-wash the fabric with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any sizing agents or impurities.
- Rinse the fabric thoroughly with deionized water and allow it to air dry.
- Dye Bath Preparation:
 - Calculate the required amount of **Disperse Red 167** for a 2% "on weight of fiber" (owf) dyeing. For a 5g fabric sample, this would be 0.1g of dye.
 - Prepare a stock solution by pasting the dye powder with a small amount of a dispersing agent. Add this paste to a beaker with warm deionized water and stir to ensure complete dispersion.
 - Prepare the main dyebath in a high-temperature dyeing vessel. Maintain a liquor ratio of 50:1 (i.e., for 5g of fabric, use 250 mL of total solution).
 - Add the dispersed dye solution to the dyebath.
 - Add a dispersing/leveling agent (e.g., 1 g/L).
 - Adjust the pH of the dyebath to 4.5–5.5 using acetic acid.[\[4\]](#)
- Dyeing Procedure:
 - Place the prepared polyester fabric sample into the dyeing vessel.
 - Seal the vessel and place it in a high-temperature dyeing machine.
 - Raise the temperature from ambient to 130°C at a controlled rate of 2°C/minute.[\[5\]](#)
 - Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.[\[3\]](#)
 - Cool the vessel down to 70°C at a controlled rate of 1-2°C/minute.[\[3\]](#)[\[5\]](#)
- Post-Dyeing Treatment (Reduction Clearing):

- Remove the dyed fabric from the vessel and rinse it with cold water.
- Prepare a clearing bath containing:
 - Caustic Soda (2 g/L)
 - Sodium Hydrosulfite (2 g/L)
- Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove surface dye.
- Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.
- Neutralize the fabric with a weak acetic acid solution, followed by a final cold water rinse.
- Air dry the sample.

Visualizations





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